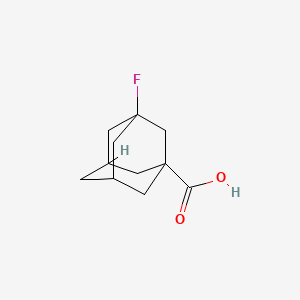

3-Fluoroadamantane-1-carboxylic acid

概要

説明

The compound 3-Fluoroadamantane-1-carboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and properties of structurally related fluorinated carboxylic acids and their derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as imaging agents in positron emission tomography (PET) .

Synthesis Analysis

The synthesis of fluorinated carboxylic acid derivatives is described in the first paper, where various amino carboxylic acid derivatives are prepared from common amino acids such as alanine, valine, and leucine . The use of (diethylamino)sulfur trifluoride (DAST) is highlighted as a key reagent in the fluorination process, which is a common method for introducing fluorine atoms into organic molecules. The stereochemical outcomes of these reactions are also discussed, indicating the importance of controlling the configuration of the newly formed chiral centers .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using a variety of techniques, including infrared (IR) spectroscopy, proton (1H), carbon (13C), and fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. These methods provide detailed information on bond lengths, bond angles, and stereochemistry, which are crucial for understanding the three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

The reactivity of fluorinated carboxylic acids is explored in the second paper, where the lactonization reactions of 3-fluorodihydropyridine-substituted carboxylic acids with various electrophiles are investigated . Interestingly, electrophilic fluorine does not discriminate between the double bonds in these molecules, leading to the formation of both mono- and gem-difluorolactones. This peculiar behavior suggests that fluorine's reactivity can be quite distinct from other halogens, which is an important consideration in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated carboxylic acids are further exemplified in the third paper, where the synthesis and radiolabeling of enantiomeric cyclic amino acids are described . These compounds demonstrate selective transport via system L amino acid transporters and show potential as PET imaging agents due to their favorable biodistribution and tumor-to-brain tissue ratios in animal models . The delayed bladder accumulation also suggests specific pharmacokinetic properties that could be advantageous in clinical imaging applications .

科学的研究の応用

Environmental Biodegradation

3-Fluoroadamantane-1-carboxylic acid, due to its structural similarity with polyfluoroalkyl chemicals, may be involved in environmental processes similar to those of other fluorinated compounds. These chemicals, including 3-Fluoroadamantane-1-carboxylic acid, undergo microbial and abiotic degradation, transforming into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. The microbial degradation pathways, half-lives, and potential for defluorination of these compounds have been extensively studied, revealing their environmental fate and impact on ecosystems (Liu & Avendaño, 2013).

Toxicity and Risk Assessment

The toxicity profiles and potential human and environmental risks of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), structurally related to 3-Fluoroadamantane-1-carboxylic acid, have been studied. This research emphasizes the need for comprehensive risk assessments and management strategies to address the potential hazards of these substances. Data gaps in the environmental releases, persistence, and exposure of biota and humans to these compounds have been identified, stressing the necessity for further research and cooperation among stakeholders (Wang et al., 2013).

Impact on Biocatalyst Inhibition

Research has indicated that carboxylic acids, such as 3-Fluoroadamantane-1-carboxylic acid, can inhibit microbial biocatalysts at concentrations below the desired yield and titer. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids can aid in engineering robust microbial strains for improved industrial performance. This research has implications for the production of biorenewable chemicals and the development of microbial fermentation processes (Jarboe et al., 2013).

将来の方向性

3-Fluoroadamantane-1-carboxylic acid is an intermediate product for the preparation of 3-fluoroadamantyl-1-amines and carbamates, which may be potential antiviral drugs . It has also been used as a basis for the synthesis of P2X7R receptor antagonists . Therefore, it has potential applications in the field of medicinal chemistry.

特性

IUPAC Name |

3-fluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJULXDNAWKQQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902090 | |

| Record name | NoName_1299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroadamantane-1-carboxylic acid | |

CAS RN |

880-50-2 | |

| Record name | 3-Adamantanecarboxylic acid, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoroadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。